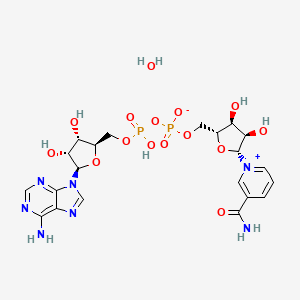

NAD+ Hydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H2/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBMKCWNRCIFX-QYZPTAICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O15P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemistry and Enzymology of Nad P H Hydrate Formation and Repair

Mechanisms of NAD(P)H Hydrate (B1144303) Generation

NAD(P)H hydration can occur through both non-enzymatic and enzyme-catalyzed processes. These reactions typically involve the addition of water across the 5,6 double bond of the nicotinamide (B372718) ring. nih.govportlandpress.comnih.gov

Spontaneous Hydration of the Nicotinamide Moiety in NAD(P)H

Spontaneous hydration of NAD(P)H can occur under various conditions, particularly under cellular stress such as increased temperature or acidic pH. oup.comnih.govembopress.org This non-enzymatic reaction involves the addition of water to the nicotinamide ring, leading to the formation of NAD(P)HX. nih.govportlandpress.comnih.gov At equilibrium, the addition of water to the 5,6 double bond of NADH has been observed to favor the hydrate form by a factor of approximately 100 in some studies. nih.gov

Enzyme-Mediated NAD(P)H Hydration (e.g., Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)-mediated)

Enzymes can also catalyze the hydration of NAD(P)H as a side reaction. A notable example is Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH). oup.comnih.govembopress.orgportlandpress.com GAPDH is a key glycolytic enzyme that catalyzes the conversion of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate, a reaction that simultaneously reduces NAD⁺ to NADH. bmrservice.comuniprot.org As a side reaction, GAPDH can also facilitate the hydration of NADH, contributing to the cellular pool of NADHX. oup.comnih.govembopress.orgportlandpress.com While GAPDH is primarily known for its role in glycolysis and NADH production, its capacity to mediate NADH hydration highlights a potential source of this damaged cofactor within the cell. bmrservice.comuniprot.orgplos.org

Isomeric Forms: (6R)- and (6S)-NAD(P)HX Isomers

The hydration of the nicotinamide ring at the C6 position results in the formation of a new chiral center, leading to two epimeric forms: (6R)-NAD(P)HX and (6S)-NAD(P)HX. oup.comnih.govportlandpress.com Both epimers are non-functional as electron carriers and can inhibit dehydrogenases. oup.comnih.govoup.com Spontaneous hydration of NAD(P)H typically yields a mixture of both (6R)- and (6S)-NAD(P)HX epimers. nih.govresearchgate.net For instance, spontaneous hydration of NAD(P)H under slightly acidic conditions has been shown to produce (R)- and (S)-NAD(P)HX in a ratio of approximately 35:65. researchgate.net Enzyme-mediated hydration, such as that catalyzed by GAPDH, can also produce both epimers, with one study showing GAPDH producing 60% (S)-NADHX and 40% (R)-NADHX. researchgate.net The presence of these distinct isomeric forms is significant because the enzymatic repair system exhibits stereospecificity. oup.comnih.gov

Formation of Cyclic NAD(P)HX

In addition to the (6R) and (6S) epimers, NAD(P)HX can undergo further degradation to form cyclic NAD(P)HX. oup.comnih.govportlandpress.com This is an irreversible process that occurs spontaneously over time from both the R and S forms of NAD(P)HX if they are not repaired. oup.comportlandpress.com Cyclic NAD(P)HX is not a substrate for the known NAD(P)HX repair enzymes, meaning its formation represents a loss of the NAD(P)H cofactor. oup.comportlandpress.com The accumulation of cyclic NAD(P)HX has been observed in cells deficient in the NAD(P)HX repair pathway. oup.comembopress.orgresearchgate.net

Enzymatic Systems for NAD(P)H Hydrate Repair and Regeneration

To counteract the formation and accumulation of inhibitory NAD(P)HX, cells possess a conserved enzymatic repair system. oup.comnih.govoup.comnih.gov This system involves the sequential action of two enzymes: NAD(P)HX epimerase (NAXE) and NAD(P)HX dehydratase (NAXD). oup.comnih.govembopress.orgportlandpress.comnih.gov

NAD(P)HX Epimerase (NAXE) Activity

NAD(P)HX epimerase (NAXE), also known as Apolipoprotein A-I-binding protein (AIBP), catalyzes the interconversion between the (6R)- and (6S)-NAD(P)HX epimers. oup.comnih.govportlandpress.comnih.govuniprot.orguniprot.orgnih.govresearchgate.net This epimerization is crucial because the subsequent enzyme in the repair pathway, NAD(P)HX dehydratase, is typically specific for the (6S) epimer. oup.comnih.govportlandpress.com By converting the (6R) isomer to the (6S) isomer, NAXE ensures that both forms of the hydrated cofactor can be channeled into the repair pathway and ultimately regenerated back to functional NAD(P)H. nih.govportlandpress.comnih.gov

Research has characterized the activity of NAXE in various organisms. For example, studies on recombinant plant NAXE (NNRE) have shown rapid in vitro interconversion of (R)- and (S)-NAD(P)HX. nih.govoup.com Human and bovine NAXE also catalyze this epimerization. uniprot.orguniprot.org The enzyme's activity is essential for efficient NAD(P)HX repair, and deficiency in NAXE in humans is linked to severe neurodegenerative disorders characterized by the accumulation of NAD(P)HX. oup.comembopress.orgresearchgate.netmarrvel.orgmetabolomicsworkbench.org

While its primary established function is NAD(P)HX epimerization, some research suggests that NAXE may have additional roles, potentially related to vitamin B6 metabolism or lipid metabolism, although these are areas of ongoing investigation. nih.govresearchgate.netmetabolomicsworkbench.org However, its catalytic activity in interconverting NAD(P)HX epimers is well-documented and critical for the NAD(P)H repair pathway. oup.comnih.govportlandpress.comuniprot.orguniprot.orgnih.govresearchgate.net

The combined action of NAXE and NAD(P)HX dehydratase (NAXD) constitutes a vital metabolite repair system that prevents the accumulation of toxic NAD(P)HX species and maintains the cellular pool of functional NAD(P)H, which is essential for numerous metabolic processes. oup.comnih.govoup.comembopress.orgnih.gov

Here is a summary of the key aspects of NAD(P)H hydrate formation and repair:

| Process | Mechanism(s) | Products | Significance |

| Hydrate Formation | Spontaneous hydration (stress conditions, e.g., heat, acidic pH) oup.comnih.govembopress.org | (6R)- and (6S)-NAD(P)HX oup.comnih.govportlandpress.com | Leads to non-functional, inhibitory cofactors oup.comnih.govoup.comembopress.org |

| Enzyme-mediated hydration (e.g., GAPDH side reaction) oup.comnih.govembopress.orgportlandpress.com | (6R)- and (6S)-NAD(P)HX oup.comnih.govportlandpress.com | Contributes to NAD(P)HX pool oup.comnih.govembopress.orgportlandpress.com | |

| Isomerization | NAD(P)HX Epimerase (NAXE) activity oup.comnih.govportlandpress.comnih.govuniprot.orguniprot.orgnih.govresearchgate.net | Interconversion of (6R)- and (6S)-NAD(P)HX oup.comnih.govportlandpress.comnih.govuniprot.orguniprot.orgnih.govresearchgate.net | Essential for repair of both epimers by NAXD oup.comnih.govportlandpress.com |

| Dehydration | NAD(P)HX Dehydratase (NAXD) activity oup.comnih.govoup.comembopress.orgnih.gov | Conversion of (6S)-NAD(P)HX to NAD(P)H oup.comnih.govoup.comembopress.orgnih.gov | Regenerates functional NAD(P)H oup.comnih.govoup.comembopress.orgnih.gov |

| Irreversible Degradation | Spontaneous cyclization of NAD(P)HX oup.comnih.govoup.comportlandpress.com | Cyclic NAD(P)HX oup.comnih.govoup.comportlandpress.com | Loss of cofactor, not repairable by NAXE/NAXD oup.comportlandpress.com |

Stereospecificity and Interconversion of (6R)- and (6S)-NAD(P)HX

The hydration of NAD(P)H at the C5-C6 double bond of the nicotinamide ring generates two diastereomers, the (6R) and (6S) epimers of NAD(P)HX. oup.comportlandpress.comembopress.orgoup.com Spontaneous hydration can produce a mixture of both epimers. portlandpress.comoup.comnih.gov The NAD(P)HX repair pathway addresses both forms. The enzyme NAD(P)HX epimerase (NAXE) facilitates the interconversion between the (6R)- and (6S)-NAD(P)HX epimers. portlandpress.comembopress.orgoup.comresearchgate.netportlandpress.comsemanticscholar.org This epimerization is crucial because the subsequent repair step, catalyzed by NAXD, is stereospecific for the (6S) epimer. portlandpress.comoup.comportlandpress.comsemanticscholar.orguniprot.org While spontaneous epimerization can occur slowly, particularly at acidic pH, the enzymatic activity of NAXE ensures a more efficient supply of the substrate for NAXD. portlandpress.com

ATP-Dependent NAD(P)H-Hydrate Dehydratase (NAXD) Activity

The primary enzyme responsible for the repair of NAD(P)HX is the ATP-dependent NAD(P)H-hydrate dehydratase, also known as NAXD (or CARKD in mammals). oup.comportlandpress.comresearchgate.netwsu.eduuniprot.orgnih.govgenecards.orgnih.govgeisingeradmi.orgjournalijar.comoup.com This enzyme catalyzes the dehydration of the hydrated nicotinamide ring, restoring the aromaticity and the redox activity of the cofactor. wsu.eduuniprot.orgnih.govuniprot.org

Dehydration of (6S)-NAD(P)HX to Regenerate NAD(P)H

NAXD exhibits strict stereospecificity, acting exclusively on the (6S) epimer of NAD(P)HX. portlandpress.comoup.comportlandpress.comsemanticscholar.orguniprot.org The reaction catalyzed by NAXD involves the removal of a water molecule from (6S)-NAD(P)HX, leading to the regeneration of functional NAD(P)H. wsu.eduuniprot.orgnih.govuniprot.org This process is essential for maintaining adequate levels of the active cofactors within the cell. oup.comembopress.orgnih.gov The epimerase NAXE ensures that the (6R) epimer is converted to the (6S) form, making it a substrate for NAXD and allowing for the repair of both hydrated forms. portlandpress.comembopress.orgoup.comresearchgate.netportlandpress.comsemanticscholar.org

The catalytic activity of human NAXD can be represented by the following reactions: (6S)-NADHX + ATP → ADP + phosphate (B84403) + NADH + H+ uniprot.orguniprot.org (6S)-NADPHX + ATP → ADP + phosphate + NADPH + H+ uniprot.orguniprot.org

Data on the kinetics of human NAXD with (6S)-NADHX as a substrate indicate a KM of 8.62 μM and a Vmax of 8.77 μmol/min/mg. uniprot.org

Role of Adenosine (B11128) Triphosphate (ATP) Hydrolysis in Dehydratase Function

The activity of NAD(P)HX dehydratase (NAXD) is dependent on the hydrolysis of ATP. portlandpress.comoup.comwsu.eduuniprot.orgnih.govnih.govoup.comuniprot.org ATP is converted to ADP and phosphate during the dehydration reaction. wsu.eduuniprot.orgnih.govuniprot.org This requirement for ATP indicates that the repair process is energy-dependent. The precise mechanism by which ATP hydrolysis drives the dehydration is consistent with a proposed reaction mechanism involving phosphorylation of the hydroxyl group that is eliminated from the hydrated nicotinamide ring. portlandpress.com This energy input is necessary to overcome the unfavorable equilibrium of the hydration reaction, which favors the hydrated form. nih.gov

Molecular Evolution and Conservation of NAD(P)HX Repair Enzymes

The NAD(P)HX repair system, comprising NAXD and NAXE, is remarkably conserved across all domains of life, including bacteria, archaea, and eukaryotes. oup.comportlandpress.comnih.govresearchgate.netwsu.eduportlandpress.comnih.gov This high degree of conservation underscores the fundamental importance of this pathway for cellular viability and metabolic integrity. wsu.edunih.gov The presence of these enzymes in diverse organisms suggests that the formation of NAD(P)HX is a ubiquitous phenomenon and that its efficient repair is critical for survival. wsu.edunih.gov

While the core function of NAD(P)HX repair is conserved, there are some variations in the organization of the genes encoding these enzymes. In some prokaryotes, the dehydratase and epimerase activities are found within a single bidomain protein, such as YjeF in Escherichia coli. portlandpress.comoup.comwsu.eduportlandpress.comnih.gov In contrast, in most eukaryotes, including yeast and mammals, NAXD and NAXE are encoded by separate genes and exist as distinct proteins. portlandpress.comoup.comwsu.edunih.gov Interestingly, the bacterial dehydratase homolog uses ADP instead of ATP as the energy source, representing an example of orthologous enzymes utilizing different phosphoryl donors. oup.comwsu.eduportlandpress.comnih.gov In plants, the epimerase homolog is fused to a vitamin B6 salvage enzyme. oup.comresearchgate.netportlandpress.comnih.govresearchgate.net The widespread distribution and conservation of this repair system highlight its ancient evolutionary origin. wsu.edunih.gov

Physiological Consequences of NAD(P)HX Accumulation

The accumulation of NAD(P)HX within cells can have significant physiological consequences due to its redox inactivity and its ability to interfere with cellular metabolism. oup.comembopress.orgnih.govresearchgate.net Deficiency in the enzymes responsible for NAD(P)HX repair, NAXD or NAXE, leads to elevated levels of these damaged cofactors. oup.comnih.govresearchgate.netjournalijar.commdpi.com

Inhibition of Dehydrogenase Enzymes

One of the primary physiological consequences of NAD(P)HX accumulation is the inhibition of various dehydrogenase enzymes. oup.comportlandpress.comembopress.orgoup.comoup.comresearchgate.net Dehydrogenases are critical for numerous metabolic pathways, including glycolysis, the Krebs cycle, fatty acid oxidation, and the pentose (B10789219) phosphate pathway, as they utilize NAD(P)H as electron carriers. mdpi.comlibretexts.org When NAD(P)HX accumulates, it can compete with NAD(P)H for binding to the active sites of these enzymes, thereby impairing their catalytic activity. oup.comembopress.orgoup.comoup.comresearchgate.net

Studies have shown that NADHX can potently inhibit the first step of the serine synthesis pathway in yeast, catalyzed by 3-phosphoglycerate (B1209933) oxidoreductase (also known as phosphoglycerate dehydrogenase). oup.comnih.govresearchgate.netuni.lu This inhibition can lead to a depletion of intracellular serine levels. nih.govresearchgate.netuni.lu In human cells deficient in NAXD, accumulation of NADHX has also been observed, accompanied by decreased viability. nih.govresearchgate.net Such cells may also exhibit impaired mitochondrial function, increased glucose consumption, and elevated lactate (B86563) production. nih.govresearchgate.net The accumulation of NAD(P)HX and its inhibitory effects on dehydrogenases are thought to contribute to the severe neurometabolic disorders observed in individuals with deficiencies in the NAD(P)HX repair system. oup.comembopress.orgnih.govresearchgate.netsemanticscholar.orgjournalijar.commdpi.comsemmelweis.huresearchgate.netamegroups.org

The accumulation of NAD(P)HX can disrupt cellular energy metabolism, particularly in tissues with high energy demands such as the brain and heart. journalijar.comamegroups.org This disruption is likely a major factor in the rapid and severe neurodegeneration and other systemic issues observed in NAXD deficiency. oup.comnih.govresearchgate.netjournalijar.comsemmelweis.hu

Table 1: Key Enzymes and Metabolites in NAD(P)HX Repair

| Component | Role |

| NAD(P)H | Functional redox cofactors |

| NAD(P)HX | Hydrated, redox-inactive forms of NAD(P)H |

| (6R)-NAD(P)HX | One stereoisomer of NAD(P)HX |

| (6S)-NAD(P)HX | The other stereoisomer of NAD(P)HX, substrate for NAXD |

| NAD(P)HX Epimerase (NAXE) | Catalyzes interconversion between (6R)- and (6S)-NAD(P)HX |

| NAD(P)HX Dehydratase (NAXD) | ATP-dependent enzyme that dehydrates (6S)-NAD(P)HX to regenerate NAD(P)H |

| ATP | Energy source for NAXD activity |

| ADP | Product of ATP hydrolysis by NAXD |

| Phosphate | Product of ATP hydrolysis by NAXD |

Table 2: Kinetic Parameters of Human NAXD

| Substrate | KM (μM) | Vmax (μmol/min/mg) |

| (6S)-NADHX | 8.62 | 8.77 |

Table 3: Physiological Consequences of NAD(P)HX Accumulation

| Consequence | Mechanism | Observed Effects |

| Inhibition of Dehydrogenases | Competition with NAD(P)H for enzyme binding sites | Impaired metabolic pathways (glycolysis, Krebs cycle, etc.) |

| Disrupted Serine Synthesis | Potent inhibition of 3-phosphoglycerate oxidoreductase by NADHX | Depletion of intracellular serine levels |

| Decreased Cell Viability | Accumulation of toxic NAD(P)HX derivatives | Observed in NAXD deficient human cells |

| Impaired Mitochondrial Function | Disruption of NAD(P)H-dependent processes in mitochondria | Increased glucose consumption, elevated lactate, potential neurodegeneration |

Impaired Cellular Function and Metabolic Homeostasis

The accumulation of NAD(P)H hydrates can significantly impair cellular function and disrupt metabolic homeostasis. NAD(P)HX is unable to function as an electron donor in redox reactions, directly impacting numerous metabolic pathways that rely on NAD(P)H as a cofactor oup.comoup.comsemanticscholar.org. These pathways include glycolysis, the citric acid cycle, fatty acid β-oxidation, the mitochondrial electron transport chain, and the pentose phosphate pathway semanticscholar.orgamegroups.org.

Furthermore, NAD(P)HX has been shown to inhibit the activity of several dehydrogenases in vitro, including glycerol-3-phosphate dehydrogenase, 3-phosphoglycerate dehydrogenase, glucose 6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase oup.comoup.com. This inhibition can further exacerbate metabolic dysfunction.

Studies in yeast and human cells deficient in NAD(P)HX dehydratase have demonstrated the consequences of NAD(P)HX accumulation. Such cells exhibit impaired mitochondrial function, increased glucose consumption, and elevated lactate production, indicative of a shift towards altered metabolic processes researchgate.netbiorxiv.org. In yeast, NADHX accumulation has been shown to potently inhibit the initial step of the serine synthesis pathway, leading to a depletion of intracellular serine pools researchgate.netoup.combiorxiv.org.

The disruption of NAD(P)H homeostasis by hydrate accumulation can affect a wide range of cellular processes beyond core energy metabolism, including those involved in stress responses nih.govplos.orgsemanticscholar.org. The presence of NAD(P)HX can compete with functional NAD(P)H for binding to enzymes, thereby compromising normal enzyme function nih.govoup.com.

Research findings highlight the detrimental effects of NAD(P)HX accumulation on cellular viability and metabolic balance. For instance, human cells deficient in NAD(P)HX dehydratase showed decreased viability researchgate.netbiorxiv.org. The accumulation of NAD(P)HX is thought to occur under stress conditions, and its presence is considered cytotoxic oup.comamegroups.org.

Association with Neurometabolic Disorders and Cellular Stress

Deficiencies in the NAD(P)HX repair system have been directly linked to severe neurometabolic disorders in humans researchgate.netebi.ac.ukoup.comresearchgate.netnih.govsemanticscholar.orgamegroups.orgbiorxiv.org. Pathogenic variants in the genes encoding NAD(P)HX dehydratase (NAXD) and NAD(P)HX epimerase (NAXE) are associated with devastating conditions, often characterized by rapid neurological deterioration ebi.ac.ukoup.comresearchgate.netnih.govsemanticscholar.orgamegroups.org.

These disorders are frequently exacerbated by cellular stress, particularly febrile illnesses and infection oup.comresearchgate.netnih.govamegroups.org. Under stress conditions such as high temperature or acidic pH, the non-enzymatic formation of NAD(P)HX increases oup.comnih.govnih.gov. In individuals with a deficient repair system, this leads to a significant accumulation of NAD(P)HX and a concomitant depletion of functional NAD(P)H researchgate.netbiorxiv.org. This metabolic imbalance is thought to trigger acute decompensations and severe clinical manifestations researchgate.netnih.gov.

Studies on patient fibroblasts and muscle biopsies have revealed impaired mitochondrial function in individuals with NAXD deficiency oup.comsemanticscholar.org. This aligns with the understanding that NAD(P)H is crucial for mitochondrial energy production semanticscholar.orgamegroups.org. The accumulation of NAD(P)HX, which inhibits key mitochondrial dehydrogenases, likely contributes to this dysfunction oup.comamegroups.org.

Research indicates that the NAD(P)HX repair system is a crucial component of the cellular response to various stresses, including oxidative stress, heat stress, and nutrient limitation nih.govoup.complos.orgresearchgate.netsemanticscholar.org. The inability to efficiently repair NAD(P)HX under these conditions can overwhelm cellular capacity and contribute to cellular damage and dysfunction, particularly in metabolically active tissues like the brain and heart oup.comamegroups.org.

Data from research studies highlight the link between impaired NAD(P)HX repair and specific metabolic consequences. For example, studies in yeast and human cells have shown that NAD(P)HX dehydratase deficiency leads to NAD+ depletion and accumulation of NADHX biorxiv.org.

Here is a summary of some research findings related to NAD(P)HX and its impact:

| Organism/System | Condition | Key Finding Related to NAD(P)HX | Source |

| Yeast | NAD(P)HX dehydratase deficiency | Accumulation of NADHX, depletion of intracellular NAD+ and serine pools, inhibition of serine synthesis pathway. researchgate.netbiorxiv.org | researchgate.netbiorxiv.org |

| Human cells | NAD(P)HX dehydratase deficiency | Accumulation of NADHX, decreased viability, increased glucose consumption, increased lactate production, impaired mitochondrial function. researchgate.netbiorxiv.org | researchgate.netbiorxiv.org |

| Bacillus subtilis | yxkO gene knockout (NAD(P)H dehydratase) | Reduced growth under potassium limitation, altered motility under hyperosmotic conditions, impaired stress adaptation. plos.orgsemanticscholar.org | plos.orgsemanticscholar.org |

| Human patients (NAXD/NAXE deficiency) | Febrile illness/Infection | Acute neurological decompensation, rapid deterioration, accumulation of NAD(P)HX, depletion of NAD+. oup.comresearchgate.netnih.govamegroups.org | oup.comresearchgate.netnih.govamegroups.org |

| Human patients (NAXD deficiency) | Neurometabolic disorder | Impaired mitochondrial function in fibroblasts and muscle biopsies, reduced levels of respiratory complexes. oup.comsemanticscholar.org | oup.comsemanticscholar.org |

Integration of Nad P H Hydrate Dynamics with Nad+ Metabolism and Cellular Redox Balance

Centrality of the NAD+/NADH Redox Couple in Cellular Metabolism

The NAD+/NADH redox couple is a cornerstone of cellular energy metabolism. NAD+ acts as a key oxidizing agent, accepting electrons in catabolic pathways such as glycolysis, the citric acid cycle, and fatty acid β-oxidation. The resulting NADH then serves as a reducing agent, primarily donating electrons to the mitochondrial electron transport chain to drive ATP synthesis through oxidative phosphorylation. wikipedia.orgresearchmap.jpnih.govcosmobiousa.comfrontiersin.orgnih.gov This continuous cycle of oxidation and reduction is vital for efficient energy production. The ratio of NAD+ to NADH reflects the cellular redox state and is a critical regulator of numerous metabolic enzymes and signaling pathways. wikipedia.orgnih.govcosmobiousa.comfrontiersin.orgnih.gov In healthy mammalian tissues, the cytoplasmic free NAD+/NADH ratio is typically high, favoring oxidative reactions. wikipedia.org

Importance of NAD(P)H Hydrate (B1144303) Repair for Maintaining NAD(P)+/NAD(P)H Pools

NAD(P)H hydrates (NAD(P)HX) are formed through spontaneous or enzymatic hydration of the nicotinamide (B372718) ring in NADH and NADPH. nih.govresearchgate.netportlandpress.comembopress.orgportlandpress.comoup.comkarger.comoup.comtandfonline.comresearchgate.net These hydrated forms are redox-inactive and can inhibit various dehydrogenases, thereby disrupting metabolic flux. researchgate.netportlandpress.comembopress.orgkarger.comoup.comtandfonline.comresearchgate.net The accumulation of NAD(P)HX can lead to a depletion of functional NAD(P)H and, consequently, impact the NAD(P)+/NAD(P)H pools. researchgate.netnih.govresearchgate.net

A dedicated metabolite repair system exists to counter the formation and accumulation of NAD(P)HX. This system involves two key enzymes: NAD(P)HX epimerase (NAXE) and NAD(P)HX dehydratase (NAXD). nih.govresearchgate.netportlandpress.comembopress.orgportlandpress.comoup.comkarger.comoup.comtandfonline.comresearchgate.netresearchgate.netnih.govamegroups.orgoup.comuniprot.orgnad.ltmdpi.comresearchgate.net NAD(P)H hydration produces two epimers, (R)- and (S)-NAD(P)HX. The dehydratase (NAXD) specifically acts on the (S)-epimer, converting it back to functional NAD(P)H in an ATP-dependent manner (or ADP-dependent in bacteria). nih.govresearchgate.netembopress.orgportlandpress.comoup.comoup.comtandfonline.comnih.govamegroups.orgoup.comuniprot.orgnad.lt The epimerase (NAXE) facilitates the interconversion between the (R)- and (S)-NAD(P)HX forms, ensuring that the (R)-epimer can also be channeled into the repair pathway via conversion to the (S)-form. nih.govresearchgate.netportlandpress.comembopress.orgportlandpress.comoup.comoup.comtandfonline.comresearchgate.netnih.govoup.comuniprot.orgnad.ltresearchgate.net

The importance of this repair system is underscored by the severe neurometabolic disorders associated with deficiencies in NAXD or NAXE in humans, which lead to the accumulation of NAD(P)HX. researchgate.netembopress.orgkarger.comoup.comresearchgate.netnih.govresearchgate.netamegroups.orgnad.ltmdpi.comresearchgate.net This accumulation highlights the necessity of efficient NAD(P)HX repair for maintaining adequate levels of functional NAD(P)H and preserving the integrity of the NAD(P)+/NAD(P)H pools.

Impact on Adenosine (B11128) Triphosphate (ATP) Production and Oxidative Phosphorylation

The NAD+/NADH redox couple is directly involved in the generation of ATP through oxidative phosphorylation in the mitochondria. NADH produced during glycolysis and the citric acid cycle donates electrons to Complex I of the electron transport chain, establishing the proton gradient necessary for ATP synthase activity. wikipedia.orgnih.govnih.govresearchgate.net

Accumulation of NAD(P)HX can negatively impact ATP production. As NAD(P)HX are redox-inactive, their presence effectively reduces the pool of functional NAD(P)H available for oxidative phosphorylation. researchgate.netembopress.orgoup.comresearchgate.netnih.govresearchgate.net Furthermore, NAD(P)HX can inhibit key dehydrogenases involved in metabolic pathways that generate NADH, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), further compromising NADH supply to the electron transport chain. researchgate.netportlandpress.comembopress.orgoup.comtandfonline.comresearchgate.net Deficiencies in NAD(P)HX repair enzymes have been linked to mitochondrial dysfunction and impaired ATP synthesis. embopress.orgoup.comnih.govamegroups.org Studies in yeast and human cells deficient in NAD(P)HX dehydratase have shown accumulation of NADHX and impaired mitochondrial function, indicated by increased glucose consumption and lactate (B86563) production. nih.gov This suggests that the inability to repair NAD(P)HX directly impacts the efficiency of oxidative phosphorylation and cellular energy production.

Interplay Between NAD(P)HX Repair and NAD+ Biosynthetic Pathways

NAD+ is synthesized through three primary pathways in mammals: the de novo pathway from tryptophan, the Preiss-Handler pathway utilizing nicotinic acid, and salvage pathways recycling nicotinamide and its derivatives. wikipedia.orgstanford.edunih.govwikipathways.orgnih.govresearchgate.nettermedia.plqualialife.com

Preiss-Handler Pathway (Nicotinic Acid Salvage)

The Preiss-Handler pathway utilizes nicotinic acid (NA), also known as niacin, as a precursor for NAD+ synthesis. wikipedia.orgstanford.edunih.govwikipathways.orgnih.govresearchgate.nettermedia.plqualialife.com Dietary nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). wikipathways.orgnih.govtermedia.pl NaMN is then adenylylated to nicotinic acid adenine (B156593) dinucleotide (NaAD), which is subsequently amidated to form NAD+. wikipathways.orgnih.govtermedia.plwikipathways.org This pathway provides an alternative route for NAD+ synthesis, utilizing a different vitamin B3 precursor compared to the salvage pathways. wikipedia.orgtermedia.pl

Salvage Pathways from Nicotinamide, Nicotinamide Riboside, and Nicotinamide Mononucleotide

The salvage pathways are the primary routes for NAD+ synthesis in most mammalian tissues. wikipedia.orgstanford.eduqualialife.com These pathways recycle breakdown products of NAD+ metabolism, particularly nicotinamide (Nam), back into functional NAD+. wikipedia.orgstanford.edunih.govwikipathways.orgnih.govresearchgate.nettermedia.plqualialife.comfrontiersin.org Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the main salvage pathway, converting nicotinamide to nicotinamide mononucleotide (NMN). stanford.eduwikipathways.orgnih.govtermedia.plqualialife.comfrontiersin.org NMN is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). wikipathways.orgnih.govtermedia.plqualialife.comfrontiersin.org Nicotinamide riboside (NR) is another precursor that can enter the salvage pathway, being converted to NMN by nicotinamide riboside kinases (NRKs). stanford.edunih.govtermedia.pl

Rate-Limiting Enzymes (e.g., Nicotinamide Phosphoribosyltransferase (NAMPT), Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT))

Mammalian cells primarily synthesize NAD+ through the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming enzymatic reactions. mdpi.comnih.gov The initial and rate-limiting step in this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). mdpi.comnih.govmdpi.comcdnsciencepub.comresearchgate.net Research indicates that NAMPT exhibits significantly lower efficiency compared to nicotinamide mononucleotide adenylyltransferase (NMNAT), highlighting NAMPT as the bottleneck in NAD+ synthesis from nicotinamide. mdpi.com

Following the NAMPT-catalyzed step, NMN is converted to NAD+ by the NMNAT enzymes. mdpi.comnih.gov There are different NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3) located in different cellular compartments, including the nucleus, cytosol, and mitochondria, allowing for compartment-specific NAD+ synthesis. mdpi.com The activity of NAMPT directly influences intracellular NAD+ levels, ensuring a steady supply for essential cellular processes. cdnsciencepub.com

NAD+ can also be synthesized through the Preiss-Handler pathway, which utilizes nicotinic acid (NA) as a precursor, and to a lesser extent, the de novo pathway from tryptophan. nih.govcdnsciencepub.com In the Preiss-Handler pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by nicotinic acid phosphoribosyltransferase (NAPRT), and then NaMN is converted to nicotinic acid adenine dinucleotide (NaAD) by NMNATs, finally yielding NAD+ through amidation catalyzed by NAD+ synthase (NADS). nih.gov

Cross-talk with NAD+-Consuming Enzymes

Sirtuins (NAD+-Dependent Deacetylases)

Sirtuins (SIRTs) are a conserved family of NAD+-dependent enzymes that function as protein deacetylases and/or ADP-ribosyltransferases. uni-bayreuth.deijbs.comtermedia.pl Mammalian cells encode seven sirtuins (SIRT1-SIRT7) with distinct subcellular localizations and substrate specificities. uni-bayreuth.deijbs.compnas.org Their dependence on NAD+ as a co-substrate positions them as key metabolic sensors that link cellular energy status to adaptive transcriptional responses and other cellular functions. mdpi.comuni-bayreuth.deijbs.comtermedia.plpnas.org During the deacetylation reaction, sirtuins consume one molecule of NAD+ and produce acetyl-ADP-ribose and nicotinamide. mdpi.com

Regulation of Protein Lysine (B10760008) Deacylation

A primary function of many sirtuins is the NAD+-dependent deacylation of lysine residues on target proteins. uni-bayreuth.de This post-translational modification can regulate the function, localization, and interaction of a wide variety of proteins, including transcription factors, histones, and enzymes involved in metabolism. uni-bayreuth.depnas.org For example, SIRT1 deacetylates key transcriptional regulators such as PPARγ, PGC-1α, FOXO, and NF-κB, influencing various metabolic processes and cellular stress responses. mdpi.com

Metabolic Sensing Role

The direct dependence of sirtuin activity on intracellular NAD+ levels allows them to function as metabolic sensors. uni-bayreuth.deijbs.comtermedia.plpnas.org Fluctuations in NAD+ concentration, often reflecting changes in cellular energy status or nutrient availability, directly impact sirtuin activity. ijbs.compnas.org This metabolic sensing role enables sirtuins to modulate biochemical pathways and cellular responses in adaptation to environmental changes. uni-bayreuth.depnas.org For instance, changes in NAD+ levels linked to dietary energy availability can influence sirtuin activity and potentially mediate responses to dietary restriction. nih.gov

Poly(ADP-Ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) constitute another major family of NAD+-consuming enzymes. mdpi.comnih.govnmn.com PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as ADP-ribosylation (also called PARylation). nih.govoup.comscielo.brencyclopedia.pub This post-translational modification plays crucial roles in various cellular processes, particularly in the DNA damage response. nih.govoup.comscielo.brencyclopedia.pub There are several members in the PARP family, with PARP1 being the most abundant and playing a dominant role in DNA repair. mdpi.comencyclopedia.pub

ADP-Ribosylation and DNA Damage Response

PARPs, especially PARP1, are critically involved in the DNA damage response (DDR). mdpi.comnih.govoup.comscielo.brencyclopedia.pubpromegaconnections.com Upon detection of DNA damage, such as single-strand or double-strand breaks, PARP1 is rapidly activated and consumes large amounts of NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other proteins at the damage site. mdpi.comoup.comencyclopedia.pubpromegaconnections.com This extensive NAD+ consumption can lead to a rapid depletion of cellular NAD+ pools under conditions of acute DNA damage. mdpi.comnih.gov The ADP-ribosylation catalyzed by PARPs facilitates DNA damage recognition, signaling, and the recruitment of DNA repair machinery. nih.govoup.comscielo.brencyclopedia.pub PARP-dependent ADP-ribosylation is essential for efficient DNA repair pathways, such as base excision repair and single-strand break repair. scielo.brencyclopedia.pub

Competition for NAD+ Resources

Cellular NAD+ levels are subject to continuous turnover, being synthesized through various pathways and consumed by a diverse group of enzymes. This consumption leads to competition for the available NAD+ pool among these enzymes. Key NAD+-consuming enzymes include sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and NAD+ glycohydrolases such as CD38, CD157, and SARM1. nih.govoup.commdpi.comembopress.orgaginganddisease.orguib.noembopress.orgnih.gov These enzymes utilize NAD+ as a substrate for distinct enzymatic activities, including deacetylation (sirtuins), ADP-ribosylation (PARPs), and hydrolysis or cyclization (glycohydrolases). nih.govoup.commdpi.comembopress.orguib.no

The availability of NAD+ can become a limiting factor for the activity of these enzymes, particularly under conditions of metabolic stress or increased NAD+ consumption. oup.commdpi.comnih.gov Consequently, the overactivation of one class of NAD+-consuming enzyme can lead to a depletion of the shared NAD+ pool, thereby impacting the activity of other NAD+-dependent enzymes. mdpi.comaginganddisease.orguib.no For instance, hyperactivation of PARP-1, often triggered by DNA damage, can rapidly deplete intracellular NAD+ levels, which in turn can down-regulate the activity of SIRT1, another nuclear NAD+-dependent enzyme. aginganddisease.orgnih.gov This competition highlights a critical regulatory node in cellular signaling and metabolism, where the balance of NAD+ consumption dictates the activity of multiple essential pathways. oup.commdpi.comuib.no

NAD+ Glycohydrolases (e.g., CD38, CD157, SARM1)

NAD+ glycohydrolases, also known as NADases, represent a significant class of NAD+-consuming enzymes. Prominent examples in mammals include CD38, CD157 (also known as BST1), and SARM1. nih.govembopress.orgahajournals.orgnih.govfrontiersin.orgwikipedia.org These enzymes catalyze the hydrolysis of NAD+, cleaving the glycosidic bond to produce nicotinamide (NAM) and ADP-ribose. nih.govfrontiersin.org CD38 and CD157 also possess ADP-ribosyl cyclase activity, converting NAD+ into cyclic ADP-ribose (cADPR), a second messenger involved in calcium signaling. nih.govmdpi.comfrontiersin.org

CD38 is recognized as a major NAD-depleting enzyme in mammalian tissues and its expression is observed in various cell types, including immune cells, endothelial cells, and in tissues like the liver and brain. mdpi.comahajournals.orgfrontiersin.org Increased CD38 expression, particularly noted during aging and in certain pathological conditions, contributes significantly to the decline in cellular NAD+ levels. frontiersin.orgnih.gov CD157 shares structural and enzymatic similarities with CD38 and is also involved in NAD+ hydrolysis and cADPR production. nih.govmdpi.comembopress.org While CD157 also functions as a receptor, the precise link between its receptor activity and NAD+ metabolism is still under investigation. nih.gov SARM1 is another NAD+ glycohydrolase that plays a critical role in axon degeneration, where its activation leads to rapid NAD+ depletion. uib.nowikipedia.org The enzymatic activities of these glycohydrolases are crucial regulators of intracellular NAD+ bioavailability and thus influence a wide range of NAD+-dependent processes. nih.govfrontiersin.org

Bacterial DNA Ligases

Certain bacterial DNA ligases are dependent on NAD+ as a cofactor for their activity. Unlike eukaryotic DNA ligases, which typically utilize ATP, NAD+-dependent DNA ligases catalyze the formation of a phosphodiester bond during DNA replication, repair, and recombination by cleaving NAD+ to release nicotinamide mononucleotide (NMN) and AMP. This mechanism highlights a specific role for NAD+ in bacterial DNA metabolism. While NAD+ is a central coenzyme in all living cells, including bacteria wikipedia.org, detailed dynamics of how bacterial NAD+-dependent DNA ligases compete with other NAD+-consuming enzymes within the bacterial cell, or how their activity is integrated with NAD(P)H hydration dynamics, are not extensively covered in the provided search results in the context of the other enzymes discussed.

Cellular and Organellar Compartmentalization of NAD+ Pools

NAD+ is not uniformly distributed throughout the cell; rather, it is compartmentalized into distinct pools within various organelles. This spatial separation is crucial for organizing and coordinating the diverse NAD+-dependent metabolic and signaling pathways that occur simultaneously within the cell. nih.govnih.govtandfonline.commdpi.comresearchgate.netwikipathways.orgwms-site.comresearchgate.netwikipedia.orguib.nonih.govnih.govembopress.org The major subcellular compartments with significant NAD+ pools include the cytosol, mitochondria, and nucleus. nih.govnih.govtandfonline.commdpi.comresearchgate.netnih.gov Detectable NAD+ pools have also been identified in other organelles such as peroxisomes and the endoplasmic reticulum/Golgi apparatus, although their specific roles and maintenance mechanisms are less characterized compared to the major pools. tandfonline.commdpi.comresearchgate.netuib.no

Compartmentalization allows for the maintenance of different NAD+ concentrations and NAD+/NADH ratios in various parts of the cell, which is essential for regulating compartment-specific enzymatic activities and metabolic processes. nih.govwikipedia.orgnih.govembopress.org

Cytosolic and Mitochondrial NAD+ Homeostasis

The cytosol and mitochondria are two of the most prominent compartments for NAD+ metabolism. nih.govnih.govtandfonline.commdpi.comresearchgate.netwikipathways.orgwms-site.comnih.gov Cytosolic NAD+ is crucial for glycolysis and other cytoplasmic redox reactions, while mitochondrial NAD+ is vital for the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation, processes that generate the majority of cellular ATP. researchgate.netfrontiersin.orgmdpi.com

Maintaining NAD+ homeostasis in these compartments involves a balance between local synthesis and consumption. Enzymes involved in NAD+ biosynthesis, such as NMN adenylyltransferases (NMNATs), have different subcellular localizations. NMNAT2 is primarily found in the cytosol and Golgi, while NMNAT3 is localized in the mitochondrial matrix, suggesting autonomous NAD+ synthesis pathways within these compartments. tandfonline.commdpi.comresearchgate.netnih.gov

Despite the close proximity, the mitochondrial inner membrane is largely impermeable to NAD+ and NADH, necessitating specific transport mechanisms or the import of NAD+ precursors to maintain the mitochondrial pool. nih.govtandfonline.comwikipathways.orguib.no While a mitochondrial NAD+ transporter has been identified in yeast and plants, the identity of a specific mammalian mitochondrial NAD+ transporter has been a subject of ongoing research, although recent studies suggest the existence of such a mechanism or the import of precursors like NMN. nih.govtandfonline.comresearchgate.netuib.nonih.gov

NAD+ concentrations and the NAD+/NADH redox state differ significantly between the cytosol and mitochondria. In healthy mammalian tissues, the free NAD+/NADH ratio in the cytoplasm is estimated to be around 700:1, favoring oxidative reactions, while the ratio in mitochondria is much lower, around 8:1. wikipedia.orgembopress.org Mitochondrial NAD+ levels are often reported to be higher than cytosolic levels, although this can vary depending on cell type. wikipedia.orgmdpi.com

Nuclear and Other Subcellular Pools

The nucleus also contains a substantial pool of NAD+, which is critical for the function of nuclear NAD+-consuming enzymes like PARPs and sirtuins (SIRT1, SIRT6, SIRT7). nih.govmdpi.comembopress.orgresearchgate.netmdpi.com These enzymes are involved in DNA repair, chromatin remodeling, and gene regulation. nih.govoup.comaginganddisease.orgembopress.orgmdpi.com The nuclear NAD+ pool is primarily maintained by the nuclear-localized NMNAT1. nih.govnih.govtandfonline.commdpi.comresearchgate.netnih.govoup.com While the nuclear envelope contains nuclear pores, which allow for the passage of molecules, the extent to which NAD+ freely diffuses between the nucleus and cytosol is debated, though they are often considered to be in equilibrium. nih.govtandfonline.comwikipathways.orgresearchgate.net

Beyond the cytosol, mitochondria, and nucleus, NAD+ has been detected in other organelles. Peroxisomes, involved in various metabolic processes including fatty acid metabolism, contain NAD+ and have a described NAD+ transporter, SLC25A17, to facilitate its import from the cytosol. tandfonline.commdpi.comresearchgate.net The endoplasmic reticulum (ER) and Golgi apparatus also appear to contain NAD+, although the mechanisms of NAD+ supply to these organelles and the specific NAD+-dependent processes occurring within them are less well understood. tandfonline.commdpi.comresearchgate.netuib.no The compartmentalization of NAD+ in these organelles suggests specific, albeit less characterized, roles for NAD+ in their respective functions. tandfonline.commdpi.comresearchgate.netuib.no

Reported NAD+ Concentrations and Ratios in Mammalian Cells

| Compartment | Estimated Total NAD+ Concentration | Estimated Free NAD+/NADH Ratio |

| Cytosol | 50–100 μM mdpi.com, ~0.3 mM wikipedia.org | ~700:1 wikipedia.orgembopress.org |

| Mitochondria | ≥250 μM nih.gov, 40-70% of total wikipedia.org | ~8:1 wikipedia.orgembopress.org |

| Nucleus | 100–120 μM mdpi.com | Equilibrates with cytosol nih.govtandfonline.comwikipathways.orgresearchgate.net |

| Total Cellular | 200–500 μM mdpi.com |

Note: Concentrations can vary depending on cell type and metabolic state. mdpi.comnih.govmdpi.com

Broader Cellular and Molecular Implications of Nad+ Metabolism Indirectly Affected by Nad P H Hydrate Dynamics

Regulation of Gene Expression and Epigenetic Mechanisms

NAD+ metabolism significantly impacts gene expression and epigenetic regulation, primarily through its role as a substrate for NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These enzymes are key players in modifying chromatin structure and influencing DNA accessibility and transcription. nih.goveecpcentre.commdpi.comoup.comfrontiersin.orgcreative-proteomics.comjst.go.jpahajournals.orgnews-medical.netmdpi.comfrontiersin.orgfrontiersin.org

Chromatin Remodeling and Histone Deacetylation

Sirtuins (SIRTs), a conserved family of NAD+-dependent deacetylases, are crucial regulators of chromatin structure and gene expression. eecpcentre.commdpi.comoup.comcreative-proteomics.commdpi.comfrontiersin.orgplos.orgnih.govfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.net By consuming NAD+, sirtuins remove acetyl groups from histones and other proteins, a modification that can lead to chromatin condensation and transcriptional repression. eecpcentre.comnih.govfrontiersin.orgnih.govresearchgate.net This deacetylation activity influences the accessibility of DNA to transcription factors, thereby modulating gene expression. eecpcentre.comnih.govfrontiersin.org For instance, SIRT1, a well-studied sirtuin, counteracts the activity of histone acetyltransferases (HATs) and is involved in regulating circadian gene expression by influencing the acetylation status of histone H3 and the core clock protein BMAL1. nih.govnih.gov The rhythmic oscillation of intracellular NAD+ levels has been shown to be a key regulator of rhythmic histone modifications. nih.gov PARP1, another NAD+-consuming enzyme, also plays a role in chromatin remodeling and gene regulation, often in the context of DNA repair. nih.gov

Impact on DNA Methylation

NAD+ levels can also influence DNA methylation, another critical epigenetic modification that affects gene expression. Studies have indicated a link between NAD+ and DNA methylation patterns. For example, depletion of NAD+ has been shown to promote increased DNA methylation of specific gene promoters, leading to altered gene transcription. nih.govtruniagen.compnas.org This suggests that NAD+ metabolism can indirectly modulate the activity of DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA. eecpcentre.comnih.gov Research has demonstrated that NAD-promoted ADP-ribosylation, mediated by PARP1, can inhibit DNMT1 activity, leading to site-specific demethylation and transcriptional activation of certain genes. nih.gov This highlights a novel role for NAD+ as an epigenetic modulator that can counteract aberrant DNA methylation patterns. nih.govtruniagen.com

Modulation of Cellular Signaling Networks

NAD+ metabolism is intricately linked to various cellular signaling networks, acting as a critical modulator that integrates metabolic status with cellular responses. nih.govmdpi.comoup.comfrontiersin.orgcreative-proteomics.comjst.go.jpahajournals.orgnews-medical.netmdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.govmdpi.commdpi.com NAD+-consuming enzymes serve as metabolic sensors that translate changes in NAD+ availability into downstream signaling events. oup.comcreative-proteomics.comnih.gov

Role in Cell Growth, Proliferation, and Apoptosis

NAD+ metabolism influences cell fate decisions, including growth, proliferation, and apoptosis. nih.govmdpi.comnews-medical.netmdpi.comnih.govresearchgate.netmdpi.comscielo.brdovepress.com NAD+-dependent enzymes, such as sirtuins and PARPs, are involved in pathways that regulate cell cycle progression, DNA repair, and programmed cell death. nih.govmdpi.comcreative-proteomics.commdpi.com For instance, adequate NAD+ levels are crucial for maintaining genomic stability, and their depletion can impact cellular repair mechanisms and potentially influence cell cycle arrest and apoptotic clearance of damaged cells. mdpi.com In the context of cancer, altered NAD+ metabolism and elevated NAD+ levels have been associated with increased glycolysis and rapid proliferation of cancer cells. news-medical.netresearchgate.net Conversely, critically low levels of NAD+ can lead to metabolic collapse and cell death. news-medical.net NAD+ has also been shown to regulate apoptosis through various mechanisms, including influencing mitochondrial function and signaling pathways like Akt. mdpi.comdovepress.com

Stress Response Pathways

NAD+ plays a vital role in cellular stress response pathways. nih.govmdpi.comfrontiersin.orgcreative-proteomics.comjst.go.jpnews-medical.netmdpi.comfrontiersin.orgmdpi.comresearchgate.net PARPs, activated by DNA damage, consume NAD+ to synthesize poly(ADP-ribose) chains, which are essential for recruiting DNA repair proteins to the site of damage. mdpi.comcreative-proteomics.comnews-medical.netmdpi.comresearchgate.net This process can lead to significant NAD+ depletion under conditions of severe DNA damage. mdpi.comnews-medical.netmdpi.com Sirtuins are also involved in stress responses, regulating the activity of proteins involved in antioxidant defense and cellular protection. mdpi.comcreative-proteomics.com The balance between NAD+ synthesis and consumption by these enzymes is critical for a proper cellular response to various stressors, including genotoxic and oxidative stress. creative-proteomics.comfrontiersin.orgmdpi.com

Intercellular Communication and Second Messenger Production (e.g., Cyclic ADP-ribose)

Beyond its intracellular roles, NAD+ metabolism can also be involved in intercellular communication, partly through the generation of second messengers like cyclic ADP-ribose (cADPR). oup.commdpi.comnih.govnih.govscielo.brnih.govfrontiersin.orgjneurosci.orgacs.org The enzyme CD38, a multifunctional ectoenzyme, catalyzes the conversion of NAD+ to cADPR and adenosine (B11128) diphosphoribose (ADPR). scielo.brfrontiersin.orgacs.org cADPR is a potent calcium-mobilizing agent that can mediate intracellular calcium signaling, influencing various cellular processes. scielo.brnih.govfrontiersin.orgjneurosci.orgacs.org While CD38 is known to have its active site facing the extracellular space, the precise mechanisms by which extracellular NAD+ and its products influence intracellular signaling and intercellular communication are areas of ongoing research. frontiersin.orgjneurosci.org The presence of ADP-ribosyl cyclase activity associated with the outer surface of cells, such as astrocytes, suggests a potential role for extracellular NAD+ in signal transduction in the nervous system. jneurosci.org

Specific Biological Processes and Systemic Effects

Mitochondrial Dynamics and Bioenergetics

NAD+ is indispensable for mitochondrial function and cellular bioenergetics. It serves as a crucial cofactor for enzymes involved in glycolysis, the pyruvate (B1213749) dehydrogenase complex, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation nih.govwikipedia.orgresearchgate.netctpharma.com.tr. In these pathways, NAD+ accepts electrons, becoming reduced to NADH, which then donates these electrons to the electron transport chain to drive ATP synthesis nih.govwikipedia.org. The ratio of NAD+ to NADH is a key indicator of the cell's metabolic state and is critical for maintaining normal cellular function aginganddisease.org.

NAD+ also influences mitochondrial dynamics and bioenergetics through its role as a substrate for NAD+-consuming enzymes, particularly sirtuins. Mitochondrial sirtuins, such as SIRT3, are NAD+-dependent deacetylases that regulate the activity of key mitochondrial proteins involved in fatty acid oxidation, the TCA cycle, and the electron transport chain, thereby impacting ATP production and reactive oxygen species (ROS) levels aginganddisease.orgumaryland.edua-z.lu. Studies have shown that increasing mitochondrial NAD+ levels, for example, through administration of NAD+ precursors like nicotinamide (B372718) mononucleotide (NMN), can lead to a decrease in mitochondrial protein acetylation via SIRT3, reduced ROS levels, and less mitochondrial fragmentation in neurons umaryland.edua-z.lu. This suggests a link between NAD+ metabolism, sirtuin activity, and the regulation of mitochondrial morphology and function umaryland.edua-z.lu. Adequate NAD+ availability is critical for maintaining myocardial bioenergetic efficiency ahajournals.org.

DNA Integrity and Repair Mechanisms

NAD+ plays a vital role in maintaining DNA integrity and facilitating DNA repair mechanisms. It is a critical substrate for poly(ADP-ribose) polymerases (PARPs), a family of enzymes that are rapidly activated in response to DNA damage getbiocure.comnih.govresearchgate.netd-nb.info. PARPs utilize NAD+ to synthesize poly(ADP-ribose) (PAR) chains on target proteins, which is crucial for recruiting DNA repair factors to the site of damage and facilitating repair processes getbiocure.comnih.govresearchgate.netd-nb.info. While moderate PARP activation supports DNA repair, excessive DNA damage can lead to hyperactivation of PARP1, resulting in drastic NAD+ depletion and potentially leading to cell death d-nb.info.

Sirtuins, particularly SIRT1, also contribute to DNA repair and genomic stability in an NAD+-dependent manner getbiocure.comnih.govresearchgate.netoup.com. SIRT1 can deacetylate histones and other proteins involved in chromatin structure and DNA repair pathways, influencing DNA accessibility and the efficiency of repair processes getbiocure.comnih.govresearchgate.netoup.com. Research indicates that maintaining adequate NAD+ levels is essential for the proper functioning of both PARPs and sirtuins in preserving genomic integrity getbiocure.comnih.govd-nb.info. Studies have shown that supplementation with NAD+ precursors can increase NAD+ levels and enhance DNA repair efficiency d-nb.info.

Neurological Function and Neural Cell Fate

NAD+ metabolism is intimately linked to neurological function and the regulation of neural cell fate. NAD+ levels tend to decline with age in the brain, and this decline has been associated with age-related neurological conditions mdpi.comnih.govnih.govmdpi.com. NAD+ is crucial for the high energy demands of neurons, supporting ATP production through oxidative phosphorylation in mitochondria mdpi.com.

Immunomodulation and Inflammatory Responses

NAD+ metabolism plays a significant role in modulating immune responses and inflammatory processes. NAD+ can influence the immune response depending on the activity of NAD+-dependent enzymes nih.gov. Many studies have linked NAD+ metabolism to inflammatory diseases nih.gov. NAD+ is involved in regulating immune and metabolic pathways in the context of inflammation nih.gov. The NAD+ salvage pathway is crucial for mounting an appropriate inflammatory response nih.gov.

Extracellular NAD+ can act as a "danger signal," engaging purinergic receptors and triggering an inflammatory response frontiersin.org. NAD+-consuming enzymes like CD38 are expressed on immune cells and can influence immune cell function and inflammatory responses ahajournals.orgoup.comnih.govfrontiersin.orgaai.org. CD38 consumes NAD+ and produces metabolites that can affect calcium signaling, which is important for lymphocyte activation ahajournals.orgfrontiersin.org. Sirtuins, particularly SIRT1, also play a role in immunomodulation by epigenetically reprogramming inflammation oup.com. Perturbations in NAD+ homeostasis have been observed in inflammatory conditions, and modulating NAD+ levels is being explored for its potential therapeutic impact on inflammatory diseases oup.comnih.govfrontiersin.orgaai.orgmdpi.com.

Circadian Clock Regulation

NAD+ metabolism is intricately linked to the regulation of circadian rhythms. Intracellular NAD+ levels exhibit strong circadian oscillations, driven by the rhythmic expression and activity of NAD+ biosynthetic enzymes, such as NAMPT e-jsm.orgaging-us.combiorxiv.orgpnas.org. Conversely, the circadian clock machinery regulates the expression of these NAD+ biosynthetic enzymes, creating a bidirectional regulatory loop e-jsm.orgaging-us.com.

NAD+-dependent enzymes, particularly sirtuins like SIRT1, are key regulators of the circadian clock oup.come-jsm.orgaging-us.combiorxiv.orgpnas.orgplos.org. SIRT1 interacts with core clock components and transcriptional regulators, influencing their activity and thereby modulating circadian rhythms e-jsm.orgpnas.org. For example, SIRT1 can deacetylate core clock proteins like BMAL1 and PER2, affecting their stability and function e-jsm.orgpnas.org. PARP-1 activity has also been shown to display circadian oscillation aging-us.com. Disruptions in circadian rhythms are associated with dysregulation of NAD+ homeostasis mdpi.come-jsm.org. Maintaining NAD+ levels appears important for regulating the diurnal expression of genes, including those involved in metabolic pathways, and can impact the stringency of circadian oscillation aging-us.combiorxiv.orgpnas.org.

Role in Metabolic Homeostasis

NAD+ is a central regulator of metabolic homeostasis, involved in a wide range of metabolic pathways and signaling events nih.govwikipedia.orgresearchgate.netahajournals.orgctpharma.com.trmdpi.comfrontiersin.orgmdpi.comtcsedsystem.edunih.gov. Its role as a cofactor in redox reactions is fundamental to energy metabolism, including glycolysis, the TCA cycle, and oxidative phosphorylation nih.govwikipedia.orgresearchgate.netctpharma.com.trfrontiersin.org. The NAD+/NADH ratio is a key indicator of cellular energy status and influences metabolic flux through various pathways aginganddisease.orgnih.gov.

NAD+-consuming enzymes, such as sirtuins and PARPs, also play crucial roles in metabolic regulation researchgate.netahajournals.orgctpharma.com.trgetbiocure.comaginganddisease.orgnih.govfrontiersin.orgmdpi.comtcsedsystem.edunih.gov. Sirtuins regulate the activity of enzymes and transcription factors involved in glucose and lipid metabolism, insulin (B600854) sensitivity, and mitochondrial function researchgate.netahajournals.orggetbiocure.comaginganddisease.orgfrontiersin.orgmdpi.comtcsedsystem.edunih.gov. PARPs are involved in the metabolic response to DNA damage and stress getbiocure.comnih.govd-nb.infofrontiersin.org. Changes in NAD+ metabolism are linked to various metabolic disorders, including obesity, diabetes, and cardiovascular disease ahajournals.orgmdpi.comnih.govfrontiersin.orgtcsedsystem.edu. Maintaining NAD+ homeostasis is considered a potential target for the prevention and treatment of metabolic diseases ahajournals.orgfrontiersin.orgtcsedsystem.edu. For instance, intestinal NAD+ biology, mediated by NAMPT, is important for intestinal homeostasis and can influence systemic glucose metabolism mdpi.com.

Potential Extracellular Signaling Roles

Extracellular NAD+ (eNAD+) has garnered attention as a molecule capable of mediating cell-to-cell communication and influencing various physiological and pathological processes. frontiersin.orgtandfonline.comnih.govresearchgate.netmdpi.comportlandpress.comimrpress.com While intracellular NAD+ concentrations are typically in the micromolar to millimolar range, extracellular levels are significantly lower under steady-state conditions, often in the nanomolar range. frontiersin.org However, under conditions of cellular stress or stimulation, eNAD+ levels can increase, suggesting a regulated release mechanism. frontiersin.orgtandfonline.comportlandpress.com

One significant mechanism by which eNAD+ exerts its signaling effects is through the activation of purinergic receptors located on the cell surface. frontiersin.orgtandfonline.comnih.govresearchgate.netmdpi.com Specifically, eNAD+ has been shown to engage P2X and P2Y receptors, including P2Y11, P2X1, P2X4, and P2X7 subtypes. frontiersin.orgtandfonline.comresearchgate.netmdpi.com Binding of eNAD+ to these receptors can trigger downstream intracellular signaling cascades, notably leading to an increase in intracellular calcium concentration ([Ca2+]i). frontiersin.orgresearchgate.netmdpi.comportlandpress.comimrpress.com This calcium mobilization can modulate a variety of cellular responses. portlandpress.com

Beyond direct receptor activation, eNAD+ also serves as a substrate for a diverse group of ectoenzymes present on the outer surface of the plasma membrane. frontiersin.orgnih.govresearchgate.netmdpi.commdpi.com These enzymes, including CD38, CD73, CD157, and nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), hydrolyze eNAD+ into various metabolites, such as cyclic ADP-ribose (cADPR), ADP-ribose (ADPR), nicotinamide mononucleotide (NMN), and adenosine monophosphate (AMP). frontiersin.orgnih.govresearchgate.netmdpi.commdpi.com Some of these metabolites, particularly cADPR and ADPR, are recognized as important intracellular signaling molecules that can influence calcium homeostasis. frontiersin.orgtandfonline.comresearchgate.netmdpi.comportlandpress.comimrpress.com The enzymatic degradation of eNAD+ not only generates these signaling molecules but also regulates the local concentration of eNAD+, thereby controlling the extent of direct purinergic receptor activation. nih.gov

The potential extracellular signaling roles of NAD+ have been implicated in various biological contexts, including the modulation of immune responses and inflammatory processes. frontiersin.orgtandfonline.comnih.govresearchgate.netportlandpress.commdpi.com For instance, eNAD+ can activate human granulocytes, leading to increased intracellular calcium and enhanced chemotaxis. portlandpress.com In plants, extracellular NAD+ is recognized as a damage-associated molecular pattern (DAMP) that can trigger immune responses. mdpi.com

While the precise mechanisms of eNAD+ release are still under investigation, evidence suggests both lytic and non-lytic pathways, including transport through connexin 43 hemichannels. tandfonline.comportlandpress.commdpi.com The interplay between eNAD+ release, ectoenzyme activity, and purinergic receptor engagement constitutes a complex extracellular signaling system that can influence cellular behavior and tissue function.

Advanced Methodologies for Nad P H Hydrate and Nad+ Metabolome Research

Quantitative Bioanalytical Techniques

Quantitative analysis of the NAD+ metabolome relies on sophisticated methods that can accurately measure the concentrations of NAD+, its reduced form NADH, their phosphorylated counterparts NADP+ and NADPH, and their precursors and degradation products. The choice of technique often depends on the specific metabolites of interest, the complexity of the biological matrix, and the required sensitivity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for NAD+ metabolome research. nih.govnih.gov This powerful technique offers superior specificity and sensitivity compared to traditional methods by separating metabolites chromatographically before their mass-to-charge ratio (m/z) and fragmentation patterns are analyzed. mdpi.combrennerlab.net This two-dimensional data acquisition (retention time and m/z) allows for the clear distinction between structurally similar compounds, such as NAD+ and NADH. mdpi.com Modern LC-MS/MS assays can achieve limits of quantification in the femtomole range, enabling the analysis of minute sample quantities. brennerlab.net

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique frequently used for the analysis of the NAD+ metabolome. nih.govwustl.edu Reversed-phase HPLC, particularly with C18 columns, is a common approach. nih.govresearchgate.net In this method, a polar mobile phase is used to elute compounds from a nonpolar stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For NAD+ analysis, a phosphate (B84403) buffer is often used as the mobile phase, and detection is typically achieved using a UV detector at a wavelength of 260 or 261 nm, which corresponds to the absorbance maximum of the adenine (B156593) base in the nucleotide structure. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic modifier like methanol), is often employed to achieve better separation of the various NAD+ metabolites. nih.gov While robust and reliable, HPLC-UV methods can lack the sensitivity and specificity required for complex biological samples where many compounds may absorb at similar wavelengths. brennerlab.netresearchgate.net

Interactive Table: HPLC Parameters for NAD+ Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | SUPELCOSIL™ LC-18-T (15 cm x 4.6 mm, 3 µm) | researchgate.net |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 7.0) | nih.gov |

| Mobile Phase B | 100% Methanol | nih.gov |

| Flow Rate | 1 mL/min | nih.govresearchgate.net |

| Detection | UV Absorbance at 261 nm | nih.gov |

| Injection Volume | 50–100 µL | researchgate.net |

To enhance the retention of highly polar NAD+ metabolites on nonpolar reversed-phase columns, ion-pairing agents are often added to the mobile phase. acs.orgnih.gov These agents, such as dibutylammonium acetate (B1210297) (DBAA) or trimethylamine (B31210) (TEA), are large ionic molecules that have a hydrophobic part and an ionic part. acs.org The hydrophobic part interacts with the stationary phase, while the ionic part forms an ion pair with the charged analyte, thereby increasing its retention time and improving chromatographic separation. acs.org This technique, known as ion-pairing reversed-phase HPLC, can be effectively coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) for highly sensitive and specific quantification. acs.org ESI is a soft ionization technique that allows the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of delicate molecules like NAD+ and its derivatives. The subsequent tandem mass spectrometry (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and analyzing the resulting daughter ions. brennerlab.net While effective, the use of ion-pairing agents can sometimes lead to ion suppression in the ESI source, which may reduce sensitivity. acs.org Therefore, careful optimization of the concentration of the ion-pairing reagent is crucial. acs.org

Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic technique that is particularly well-suited for the separation of highly polar compounds like those found in the NAD+ metabolome. mdpi.comnih.govscispace.com HILIC utilizes a polar stationary phase (e.g., an amino or zwitterionic sulfoalkylbetaine phase) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. mdpi.comnih.gov The separation mechanism is based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). mdpi.com HILIC offers the advantage of retaining and separating very polar metabolites without the need for ion-pairing agents, which can contaminate the MS system. nih.govscispace.com This approach has been successfully used to develop comprehensive methods capable of measuring a large number of NAD+ precursors, intermediates, and catabolites in a single analytical run. nih.govnih.gov For instance, a dual HILIC-RP gradient method has been developed for the quantification of 17 different metabolites in the NAD+ metabolome. nih.gov

Interactive Table: Comparison of Chromatographic Techniques for NAD+ Metabolome Analysis

| Feature | Reversed-Phase (RP) HPLC | Ion-Pairing RP-HPLC | Hydrophilic Interaction Chromatography (HILIC) |

|---|---|---|---|

| Stationary Phase | Nonpolar (e.g., C18) | Nonpolar (e.g., C18) | Polar (e.g., Amino, zic-HILIC) |

| Analyte Suitability | Less polar compounds | Highly polar, charged compounds | Highly polar compounds |

| Mobile Phase Additive | Not required | Ion-pairing agent (e.g., DBAA) | High organic content (e.g., acetonitrile) |

| Advantages | Robust, well-established | Improved retention of polar analytes | Excellent for polar metabolites, no ion-pairing agents |

| Disadvantages | Poor retention of polar analytes | Potential for ion suppression in MS | Can be more prone to matrix effects |

To ensure the accuracy and precision of quantitative LC-MS/MS analyses, the use of internal standards is essential. mdpi.comnih.gov Stable-isotope labeled (SIL) internal standards are considered the gold standard for metabolomics. nih.gov These are molecules that are chemically identical to the analyte of interest but contain one or more heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). nih.govnih.gov Because SIL internal standards have a higher mass than their endogenous counterparts, they can be distinguished by the mass spectrometer. However, they exhibit nearly identical chromatographic behavior and ionization efficiency. nih.gov By spiking a known amount of the SIL internal standard into a sample prior to extraction and analysis, it is possible to correct for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy of quantification. mdpi.comnih.govnih.gov For NAD+ metabolome analysis, cells or yeast can be cultured in media supplemented with stable-isotope labeled precursors, such as ¹³C-glucose or [¹³C₃¹⁵N₁]-nicotinamide, to generate a library of labeled NAD+ metabolites to be used as internal standards. mdpi.comnih.gov

While LC-MS/MS is a dominant technique, spectroscopic methods also play a significant role in the study of NAD+ and its related metabolites.

UV-Vis Spectroscopy : This method is based on the principle that molecules absorb light at specific wavelengths. Both NAD+ and NADH absorb strongly in the UV region around 260 nm due to the adenine moiety. researchgate.net However, the reduced form, NADH, has a second absorbance peak at 340 nm that is absent in the spectrum of NAD+. researchgate.netmsbioanalytical.com This unique spectral property of NADH allows for its direct quantification and is the basis for many enzymatic assays where the production or consumption of NADH is monitored by measuring the change in absorbance at 340 nm. researchgate.netmsbioanalytical.com

Fluorescence Spectroscopy : NADH is naturally fluorescent, with an emission maximum around 460-465 nm when excited at 340 nm, whereas NAD+ is not. researchgate.netasdlib.org This property makes fluorescence detection a highly sensitive method for quantifying NADH, with the ability to detect much lower concentrations compared to UV-Vis absorbance. msbioanalytical.comasdlib.org This sensitivity is advantageous for samples with low metabolite levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for both identifying and quantifying metabolites in complex mixtures. ¹H NMR spectroscopy can be used to detect and quantify NAD+ and its major biosynthetic intermediates in cell extracts. nih.gov Each metabolite has a unique NMR spectrum based on the chemical environment of its protons, allowing for their simultaneous measurement without the need for chromatographic separation. nih.govresearchgate.net While NMR is generally less sensitive than MS, it is a non-destructive technique and provides detailed structural information, making it valuable for flux analysis and studying enzymatic reactions. nih.govnih.gov

Interactive Table: Spectroscopic Properties of NAD+ and NADH

| Compound | UV Absorbance Maxima (λmax) | Molar Extinction Coefficient (ε) | Fluorescence |

|---|---|---|---|

| NAD+ | ~259 nm | 16,900 M⁻¹cm⁻¹ at 259 nm | Non-fluorescent |

| NADH | ~259 nm and ~339 nm | 6,220 M⁻¹cm⁻¹ at 339 nm | Emits at ~465 nm (Excitation at 340 nm) |

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-performance separation technique that has proven valuable in metabolomics research, including the analysis of the NAD+ metabolome. researchgate.netspringernature.com This method offers high resolution and requires only small sample volumes, making it suitable for analyzing complex biological samples. researchgate.netspringernature.com

CE, particularly when coupled with mass spectrometry (CE-MS), provides a powerful platform for the analysis of polar and charged metabolites like those in the NAD+ pathway. nih.gov It has been successfully employed to determine the intracellular levels of metabolites from central carbon and energy metabolism pathways. researchgate.net For instance, a CE method based on an enzymatic cycling reaction was developed to determine both NAD+ and its reduced form, NADH, in a single cell. nih.gov This sensitive technique can detect attomole levels of these crucial coenzymes. nih.gov

In the context of broader metabolomics studies, such as those involving the nematode Caenorhabditis elegans, CE-MS has been shown to be a complementary technique to more traditional methods like liquid chromatography-mass spectrometry (HILIC-MS). nih.gov CE offers different selectivity, which can aid in the identification of novel biomarkers. nih.gov The use of acidic background electrolytes in CE can also facilitate the separation of nucleotides of the same size but with varying sequences. nih.gov

Challenges in Metabolite Extraction and Stability

A significant hurdle in studying the NAD+ metabolome is the inherent instability of its constituent molecules and the complexities of their extraction from biological samples. nih.govcolab.ws The NAD+ metabolome is comprised of a diverse range of molecules, including dinucleotides, nucleotides, nucleosides, and nucleobases, each with varying chemical properties and stability. nih.gov

The extraction process itself is a critical step that can significantly impact the accuracy of subsequent analyses. nih.gov Different extraction procedures can yield varying levels of detected metabolites. For example, a biphasic extraction method has been shown to result in slightly higher levels of most NAD+ metabolites, particularly the redox cofactors, compared to other methods. mdpi.com

Furthermore, many NAD+ metabolites are labile and can degrade during sample preparation and analysis. nih.govmdpi.com For instance, NADP+, NADPH, NMN, NAD+, and NADH have demonstrated stability for up to 24 hours at 4°C, but it is generally recommended to use freshly prepared standard solutions to avoid degradation. mdpi.com The rapid metabolism of NAD+ and its potential degradation by ectoenzymes present additional challenges to obtaining accurate measurements. researchgate.net These factors underscore the necessity of optimized and standardized protocols for sample handling and metabolite extraction to ensure reliable quantification of the NAD+ metabolome. nih.gov

Enzymatic Assays for NAD+-Dependent Reactions

Enzymatic assays are fundamental tools for measuring the activity of NAD+-consuming enzymes and for quantifying NAD+ and its metabolites. nih.govsignosisinc.com These assays are often based on the detection of fluorescent, luminescent, or spectrophotometric signals. researchgate.net